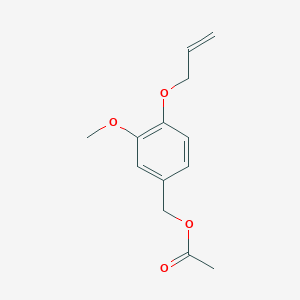

4-(allyloxy)-3-methoxybenzyl acetate

Description

Properties

IUPAC Name |

(3-methoxy-4-prop-2-enoxyphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-7-16-12-6-5-11(8-13(12)15-3)9-17-10(2)14/h4-6,8H,1,7,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCRUVXPKPYGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=C(C=C1)OCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-(allyloxy)-3-methoxybenzyl acetate and its derivatives in combating microbial infections. A series of compounds synthesized from this base structure have demonstrated significant antibacterial and antifungal properties. For instance, novel derivatives incorporating this compound have shown moderate to potent activity against various bacterial strains and fungi, suggesting their potential as new antimicrobial agents.

Case Study: Synthesis and Screening

In a study published by ACG Publications, a series of vanillin-derived compounds were synthesized, including those based on this compound. The antimicrobial screening revealed that several derivatives exhibited promising inhibition against tested strains, indicating that modifications to the base structure can enhance biological activity .

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Derivative 1 | Moderate | Moderate |

| Derivative 2 | Potent | Weak |

| Derivative 3 | Weak | Potent |

Antiparasitic Activity

Another significant application of this compound is in the treatment of parasitic infections. Research has demonstrated that derivatives of this compound exhibit antileishmanial activity against Leishmania donovani, which causes visceral leishmaniasis.

Case Study: Antiparasitic Screening

A patent investigation revealed that derivatives of eugenol, structurally related to this compound, displayed effective antiparasitic properties. The compounds were tested in vitro against promastigote and amastigote forms of L. donovani, showing significant reductions in parasite viability .

| Compound Name | Inhibition (%) | Form Tested |

|---|---|---|

| Eugenol Derivative A | 85% | Promastigotes |

| Eugenol Derivative B | 90% | Amastigotes |

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex molecules.

Synthesis Pathways

Several synthetic routes have been explored using this compound as a starting material:

- Claisen-Schmidt Condensation : This method allows for the formation of more complex aromatic systems by reacting with o-hydroxy acetophenones .

- Oxidative Cyclization : This reaction leads to the formation of cyclic structures that can be further functionalized for specific applications .

Potential in Drug Development

The structural versatility of this compound positions it as a candidate for drug development. Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Properties

Research has indicated that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting their potential as anticancer agents. For example, compounds derived from this framework have been shown to affect HER2-positive gastric cancer cells significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Methoxybenzyl Alcohol (CAS 105-13-5)

- Structure : Lacks the allyloxy and acetate groups; features a methoxy group at the para position and a hydroxyl group.

- Synthesis : Used as a pharmaceutical intermediate, prepared via reduction of 4-methoxybenzaldehyde or ester hydrolysis.

- Safety : Classified as an irritant (skin/eyes); requires handling precautions .

- Functional Comparison : The absence of the allyloxy group reduces its reactivity in forming complex heterocycles, limiting its utility in advanced antimicrobial derivatives.

4-Methoxy-1,3-benzenediol 3-Acetate (CAS 99179-72-3)

- Structure : Contains two hydroxyl groups and an acetate at the 3-position, differing in substitution pattern.

- Synthesis : Achieves high yields (82–87.5%) via optimized routes, emphasizing efficiency in acetate-group introduction .

4-(Allyloxy)-3-methoxybenzaldehyde

- Structure : Direct precursor to the target compound; replaces the benzyl acetate with an aldehyde group.

- Synthesis : Prepared in 92% yield via Claisen-Schmidt condensation, followed by extraction without distillation .

- Reactivity : The aldehyde group enables facile conversion to alcohols or acetates but is prone to oxidation, requiring stabilization for storage .

4-Acetoxy-3-methoxybenzaldehyde

- Structure : Isomeric to the target compound, with the acetate group at the 4-position.

Complex Derivatives (Triazole and Thiazolidinone Hybrids)

- Examples: 4-{[4-(Allyloxy)-3-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 724446-86-0): Integrates a triazole ring, enhancing antimicrobial activity . 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid: Demonstrates broad-spectrum antifungal activity .

- Advantage Over Simple Analogs : The allyloxy-methoxybenzyl scaffold improves binding to microbial enzymes, a feature absent in simpler methoxybenzyl derivatives .

Data Tables

Research Findings and Discussion

- Synthetic Efficiency : The aldehyde precursor (4-(allyloxy)-3-methoxybenzaldehyde ) is synthesized with high yield (92%) under mild conditions, outperforming traditional distillation-dependent methods . However, purification challenges in derivatives like VAPO highlight the need for optimized crystallization protocols .

- Antimicrobial Potency: Derivatives of the target compound exhibit superior activity compared to non-allylated analogs, suggesting the allyloxy group enhances membrane permeability or target binding .

- Safety Profile : While 4-methoxybenzyl alcohol poses irritation risks, the acetate group in the target compound may reduce volatility and toxicity, though specific data remain unpublished .

Q & A

Q. What are the common synthetic routes for preparing 4-(allyloxy)-3-methoxybenzyl acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves esterification of 4-hydroxy-3-methoxybenzyl alcohol with allyl bromide or allyl chloride under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF). Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance allylation efficiency .

- Temperature control : Reactions performed at 60–80°C reduce side-product formation (e.g., elimination or over-alkylation) .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene minimizes hydrolysis .

Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4-Hydroxy-3-methoxybenzyl alcohol + allyl bromide | Allylation |

| 2 | K₂CO₃, DMF, 70°C, 12h | Base activation |

| 3 | Acetic anhydride, pyridine (room temp, 2h) | Acetylation |

| Yield improvements (75–90%) are achievable via inert atmosphere (N₂/Ar) to prevent oxidation . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : Focus on allyl protons (δ 5.8–6.1 ppm, multiplet) and methoxy singlet (δ 3.8–3.9 ppm). Acetate methyl appears at δ 2.1–2.3 ppm .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and allyl ether C-O-C (1250–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 250.3 and fragment peaks (e.g., loss of acetate at m/z 190.2) .

Data Validation : Cross-reference with NIST Chemistry WebBook for analogous benzyl acetate derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Compliance : Classify as irritant (skin/eyes) based on structural analogs (e.g., benzyl alcohol derivatives). Use PPE: nitrile gloves, goggles, and fume hood .

- Storage : Store at 2–8°C under inert gas (argon) to prevent allyl group polymerization .

- Spill Management : Neutralize with ethanol-water mixtures (1:1) to hydrolyze residual acetic acid .

Advanced Research Questions

Q. How can conflicting data regarding the stability of this compound under varying pH conditions be resolved through experimental design?

- Methodological Answer : Design a stability study with:

- pH Gradients : Test aqueous buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm .

- Kinetic Analysis : Calculate hydrolysis rate constants (k) using first-order kinetics. Conflicting data may arise from:

- Ionic strength effects : Use constant ionic strength buffers (e.g., phosphate vs. citrate) .

- Temperature lags : Ensure equilibration before sampling.

Resolution Example : If degradation at pH >8 is observed, confirm via LC-MS whether hydrolysis (to 4-hydroxy-3-methoxybenzyl alcohol) or allyl group rearrangement dominates .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for SN2 reactions (e.g., acetate displacement). Compare activation energies of allyl vs. methoxy groups .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS. Focus on solvation shells around the acetate group .

Validation : Cross-check computed IR frequencies with experimental data to refine force fields .

Q. How can researchers investigate the biological activity of this compound against microbial targets, and what controls are essential?

- Methodological Answer :

- Assay Design : Test against Staphylococcus aureus and E. coli via broth microdilution (MIC assays). Include:

- Positive controls : Ciprofloxacin for bacteria, amphotericin B for fungi .

- Solvent controls : DMSO (<1% v/v) to rule out solvent toxicity .

- Mechanistic Probes : Use fluorescence microscopy (SYTOX Green) to assess membrane disruption. Compare with structurally related compounds (e.g., 4-methoxybenzyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.